4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one
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Overview
Description
4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound that belongs to the class of dihydropyranones This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, and an amino group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ammonia or an amine can lead to the formation of the desired compound . Another approach involves the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyranones .
Scientific Research Applications
4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A related compound with similar structural features but lacking the amino group.
4-Hydroxy-6-methyl-2H-pyran-2-one: Another similar compound with a hydroxyl group instead of an amino group.
Uniqueness
4-Amino-6-methyl-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
88328-76-1 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-amino-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H9NO2/c1-4-2-5(7)3-6(8)9-4/h3-4H,2,7H2,1H3 |
InChI Key |
GJNZTFXMJPOZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)O1)N |
Origin of Product |
United States |
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